2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
CAS No.: 6323-21-3
Cat. No.: VC1971479
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6323-21-3 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C7H9NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) |
| Standard InChI Key | LEQMEXDHGCSIGW-UHFFFAOYSA-N |
| SMILES | COC1=CNC(=CC1=O)CO |
| Canonical SMILES | COC1=CNC(=CC1=O)CO |
Introduction
Chemical Properties and Structural Characteristics
Basic Identification and Physical Properties
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is identified by the CAS number 6323-21-3, with some sources also referencing it under 62885-42-1 . This heterocyclic compound has a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol . The compound exhibits specific physical properties that influence its applications in various fields:
| Property | Value |
|---|---|
| CAS Number | 6323-21-3 |
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | 346.3°C at 760 mmHg |
| Flash Point | 163.2°C |
| IUPAC Name | 2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one |
As shown in the data table above, the compound possesses relatively high boiling and flash points, indicating its thermal stability under standard conditions .
Structural Features
The compound is characterized by a pyridine ring with three key functional groups:
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A hydroxymethyl (-CH2OH) group at position 2
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A methoxy (-OCH3) group at position 5
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A keto function at position 4, with the nitrogen typically in the 1H form
Its structural representation can be expressed through several chemical notations:
These functional groups significantly contribute to the compound's chemical reactivity and biological interactions. The hydroxymethyl and methoxy groups facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially influencing their activity in biological systems.
Synthesis Methods
Common Synthetic Routes
The synthesis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one typically involves multi-step processes that focus on building and functionalizing the pyridine ring structure. Based on available literature, several synthetic approaches have been documented:
Hydroxymethylation of Precursor Compounds
A common method includes the hydroxymethylation of 5-methoxypyridin-4(1H)-one using formaldehyde in the presence of a base, such as sodium hydroxide. This reaction is generally conducted under mild conditions, often at room temperature, which helps in achieving high yields of the desired product.
Pyrone-to-Pyridinone Conversion
Another synthetic pathway involves the transformation of appropriately substituted pyran-4-ones to the corresponding pyridin-4(1H)-ones. For instance, research has documented the conversion of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (compound I) to 5-Benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one (compound IIa) through reaction with ammonia or methylamine .
Related Synthetic Procedures
For related compounds in this class, documented synthetic procedures include:
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Preparation of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one according to published instructions
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Conversion to pyridinone derivatives through reaction with ammonia or primary amines
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Oxidation of hydroxymethyl intermediates using manganese dioxide to produce corresponding aldehydes
The synthesis typically follows a protection-deprotection strategy, particularly when working with the hydroxyl groups. For example, the benzylation of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) produces a protected intermediate, which can then be transformed into the desired pyridinone structure .
Chemical Reactivity
Functional Group Reactivity
The reactivity of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is largely determined by its three main functional groups:
Hydroxymethyl Group Reactions
The hydroxymethyl group at position 2 can participate in various transformations:
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Oxidation reactions to form aldehyde or carboxylic acid derivatives
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Substitution reactions to introduce other functional groups
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Potential esterification with appropriate reagents
In related compounds, hydroxymethyl groups have been oxidized to aldehydes using activated manganese dioxide in dioxane, as demonstrated in the preparation of compounds like 5-(benzyloxy)-4-oxo-1,4-dihydro pyridine-2-carbaldehyde .
Methoxy Group Reactions
The methoxy group at position 5 contributes to the compound's reactivity profile:
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Provides a site for potential demethylation under appropriate conditions
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Influences the electronic properties of the pyridine ring
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May participate in cleavage reactions with specific reagents
Pyridinone Ring Reactions
The pyridinone core offers several reactive sites:
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The N-H position can undergo substitution to form N-substituted derivatives
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The carbonyl at position 4 can participate in typical ketone reactions
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The aromatic character of the ring allows for various substitution reactions
A key aspect of pyridinone chemistry is the potential for tautomerism between the 4-hydroxy and 4-keto forms, which can influence its reactivity under different conditions.
Structural Analogues
Comparisons with structural analogues provide insights into the reactivity patterns of this compound:
Biological Activities
Metal Chelating Properties
Pyridin-4(1H)-ones are known for their metal chelating abilities, particularly with iron. Research findings indicate that compounds containing N1-CH3 hydroxypyridinone rings were stronger chelating agents compared to their N1-H counterparts . This property is attributed to the arrangement of oxygen and nitrogen atoms in the molecular structure, which creates suitable binding sites for metal ions.
The hydroxymethyl and methoxy groups in 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one may contribute to its metal chelating capacity, potentially influencing its biological activity in systems where metal homeostasis is important.
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Its structure, featuring multiple functional groups capable of interacting with biological targets, suggests possible interference with microbial cellular processes.
Anticancer Properties
Research on related compounds indicates potential anticancer activities. The pyridinone structure, along with its functional groups, may enable interactions with enzymes and receptors involved in cancer cell proliferation and survival.
Metal Overload Disorders
Given the metal chelating properties of pyridinones, compounds like 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one could potentially find applications in treating conditions characterized by metal overload, such as iron overload disorders.
Research Applications
As a Synthetic Building Block
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one serves as a valuable building block in synthetic chemistry. The presence of reactive functional groups allows for further modifications to create more complex molecules with targeted properties.
Pharmaceutical Development
The compound has attracted interest in pharmaceutical research for several reasons:
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Its heterocyclic structure resembles components found in various bioactive compounds and natural products
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The functional groups present enable diverse modifications to optimize pharmacokinetic and pharmacodynamic properties
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The potential biological activities make it a promising starting point for developing therapeutic agents
Structure-Activity Relationship Studies
Researchers have used compounds like 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one to conduct structure-activity relationship (SAR) studies. By systematically modifying the functional groups and studying the resulting changes in biological activity, valuable insights into the design of more effective therapeutic agents can be gained.
Comparison with Related Compounds
Structural Variations and Their Effects
Comparing 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one with structurally related compounds provides insights into how specific structural features influence properties and activities:
N-Substituted Derivatives
Studies on related compounds indicate that N-substitution can significantly affect properties:
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N1-Methylated derivatives of hydroxypyridinones showed stronger iron chelating activities compared to their N1-H counterparts
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N-substitution can alter the compound's solubility, lipophilicity, and pharmacokinetic profile
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Different N-substituents may direct the biological activity toward specific targets or pathways
Analytical Characterization
Spectroscopic Analysis
The identification and characterization of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one typically involve various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is limited in the available search results, NMR characterization of related compounds provides insights into its expected spectral features:
For example, the 1H NMR spectrum would likely show:
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Signals for the methoxy group protons (typically as a singlet around 3.8-4.0 ppm)
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Signals for the hydroxymethyl CH2 group (around 4.5-4.7 ppm)
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Aromatic proton signals from the pyridine ring (typically in the 6.5-7.5 ppm range)
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A signal for the hydroxyl proton (variable position depending on concentration and solvent)
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A signal for the NH proton (typically downfield, possibly around 10-12 ppm)
Mass Spectrometry
Mass spectrometric analysis would be expected to show the molecular ion peak at m/z 155, corresponding to the molecular weight of C7H9NO3, along with characteristic fragmentation patterns.
Infrared Spectroscopy
The IR spectrum would likely feature bands characteristic of:
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O-H stretching (broad band in the 3200-3600 cm-1 region)
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C-H stretching (around 2800-3000 cm-1)
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C=O stretching (around 1600-1650 cm-1 for the pyridinone carbonyl)
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C-O stretching (around 1200-1300 cm-1 for the methoxy group)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for the purification and analysis of such compounds. For TLC analysis of related compounds, solvent systems like chloroform and methanol have been reported .
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